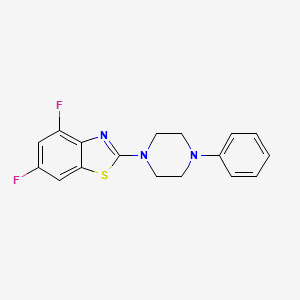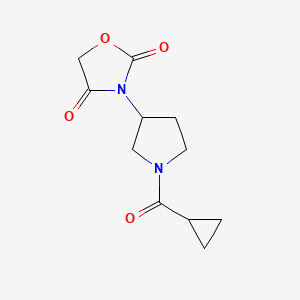
3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolidine derivative . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound “3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Various synthetic strategies have been reported in the literature, including the N-heterocyclization of primary amines with diols .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be synthesized through the N-heterocyclization of primary amines with diols . The reaction conditions and the choice of precursors can influence the yield and the stereochemistry of the resulting compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the substituents on the pyrrolidine ring . These properties can be further modified by introducing heteroatomic fragments into these molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The compound 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione belongs to a class of heterocyclic compounds that have been extensively researched for their unique chemical properties and potential applications in various fields of science. These studies primarily focus on their synthesis, structural characteristics, and the exploration of their biological activities.
Synthesis Methods and Derivatives : A study demonstrated the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters, which upon dehydrogenation yielded oxazoles and thiazoles. This work provided a foundation for generating bicyclic compounds, including those similar in structure to 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, showcasing the versatility of these compounds in synthetic chemistry (Badr, Aly, Fahmy, & Mansour, 1981).
Asymmetric Synthesis : Another research highlighted the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, leading to the formation of spirocyclic pyrrolidine-thia(oxa)zolidinediones. This process achieved high yields and excellent diastereo- and enantioselectivity, indicating the potential for creating structurally complex and optically active derivatives of oxazolidine-2,4-diones (Yang, Tang, He, Li, Yu, & Deng, 2015).
Catalytic Activities : The catalytic oxidation of benzyl alcohols using new Cu(II) complexes of 1,3-oxazolidine-based ligand showcases the functional utility of oxazolidine derivatives in catalysis. This reaction highlights the role of oxazolidine compounds as ligands in metal-catalyzed transformations, opening avenues for green chemistry applications (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).
Herbicidal Activities : Research into the synthesis of novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety has revealed their potential as herbicides. The study indicates that these compounds exhibit significant herbicidal activities, demonstrating the applicability of oxazolidine-2,4-dione derivatives in agricultural chemistry (Zhu, Zhang, Yuan, Xie, Xu, Zou, & Yang, 2013).
Zukünftige Richtungen
The pyrrolidine scaffold continues to be of great interest in drug discovery due to its versatility . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The development of more efficient synthetic strategies and the exploration of new reactions could also be areas of future research .
Eigenschaften
IUPAC Name |
3-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-9-6-17-11(16)13(9)8-3-4-12(5-8)10(15)7-1-2-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLNYLZUVNTOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)
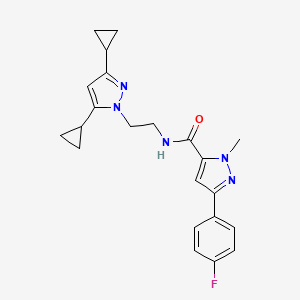
![4-[1-[(2S)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)
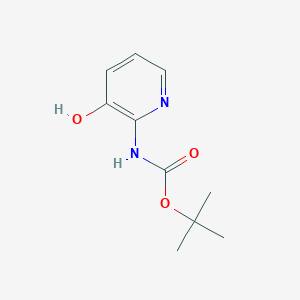
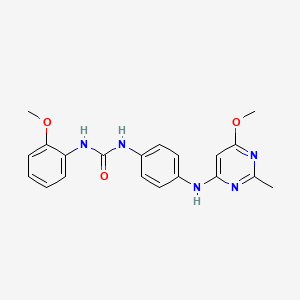
![2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777905.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
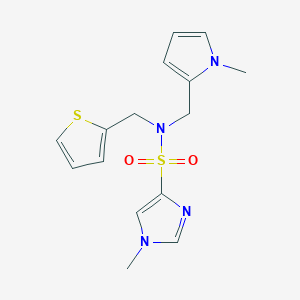
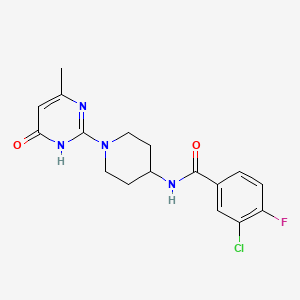
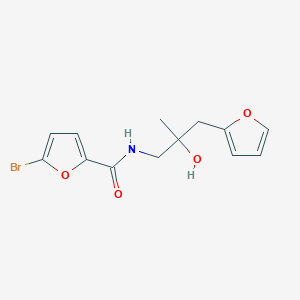
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)
